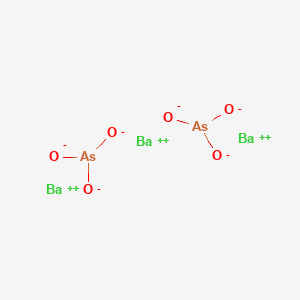
Barium arsorite (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium arsorite (3/2) is a chemical compound with the formula Ba₃(AsO₄)₂. It is a barium salt of arsenic acid and is known for its unique properties and applications in various fields. This compound is typically found in solid form and is characterized by its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium arsorite (3/2) can be synthesized through a precipitation reaction. One common method involves reacting barium chloride (BaCl₂) with sodium arsenate (Na₃AsO₄) in an aqueous solution. The reaction proceeds as follows: [ 3BaCl₂ + 2Na₃AsO₄ \rightarrow Ba₃(AsO₄)₂ + 6NaCl ] The resulting barium arsorite (3/2) precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: In industrial settings, barium arsorite (3/2) is produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is separated using industrial filtration systems. The compound is then dried and purified to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Barium arsorite (3/2) undergoes several types of chemical reactions, including:
Oxidation: Barium arsorite (3/2) can be oxidized to form barium arsenate (Ba₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to form elemental arsenic and barium oxide.
Substitution: It can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Reagents such as sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium arsenate (Ba₃(AsO₄)₂)
Reduction: Elemental arsenic (As) and barium oxide (BaO)
Substitution: Various barium salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Barium arsorite (3/2) has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other barium and arsenic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialty glasses and ceramics due to its unique properties.
Wirkmechanismus
The mechanism of action of barium arsorite (3/2) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to potential toxic effects. The arsenate group can interfere with cellular respiration by inhibiting enzymes involved in the Krebs cycle. Additionally, barium ions can affect muscle function by altering ion channels in cell membranes.
Vergleich Mit ähnlichen Verbindungen
Barium arsenate (Ba₃(AsO₄)₂): Similar in composition but differs in oxidation state.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging.
Barium carbonate (BaCO₃): Used in the production of ceramics and glass.
Uniqueness: Barium arsorite (3/2) is unique due to its specific combination of barium and arsenate ions, which gives it distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
barium(2+);diarsorite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ba/c2*2-1(3)4;;;/q2*-3;3*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGTWLMHJQXKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607806 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125687-68-5 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














